2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol
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Overview
Description
2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol is a chemical compound with the molecular formula C13H11ClFNO and a molecular weight of 251.68 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a phenol group, a chlorinated fluorophenyl group, and an aminomethyl linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol typically involves the reaction of 2-chloro-5-fluoroaniline with formaldehyde and phenol under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the formation of the aminomethyl linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and anilines.
Scientific Research Applications
2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoroaniline: A precursor in the synthesis of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol.
2-Chloro-5-fluorophenol: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its aminomethyl linkage and the presence of both chloro and fluoro substituents make it particularly versatile in various chemical reactions and research applications .
Properties
IUPAC Name |
2-[(2-chloro-5-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-11-6-5-10(15)7-12(11)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVPEDRHGEGPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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